2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 1142201-91-9
VCID: VC2398189
InChI: InChI=1S/C15H12ClFO4/c1-20-13-4-2-3-11(15(18)19)14(13)21-8-9-5-6-10(17)7-12(9)16/h2-7H,8H2,1H3,(H,18,19)
SMILES: COC1=CC=CC(=C1OCC2=C(C=C(C=C2)F)Cl)C(=O)O
Molecular Formula: C15H12ClFO4
Molecular Weight: 310.7 g/mol

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid

CAS No.: 1142201-91-9

Cat. No.: VC2398189

Molecular Formula: C15H12ClFO4

Molecular Weight: 310.7 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid - 1142201-91-9

Specification

CAS No. 1142201-91-9
Molecular Formula C15H12ClFO4
Molecular Weight 310.7 g/mol
IUPAC Name 2-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzoic acid
Standard InChI InChI=1S/C15H12ClFO4/c1-20-13-4-2-3-11(15(18)19)14(13)21-8-9-5-6-10(17)7-12(9)16/h2-7H,8H2,1H3,(H,18,19)
Standard InChI Key DHOWMOKYOOAHQM-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OCC2=C(C=C(C=C2)F)Cl)C(=O)O
Canonical SMILES COC1=CC=CC(=C1OCC2=C(C=C(C=C2)F)Cl)C(=O)O

Introduction

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid is an organic compound belonging to the benzoic acid family. It is characterized by a chloro and fluoro substituent on the benzyl group, an ether linkage, and a methoxy group on the benzoic acid moiety. The compound is identified by its CAS number 1142201-91-9 and has a molecular formula of C₁₅H₁₂ClFO₄, with a molecular weight of approximately 310.70 g/mol .

Synthesis of 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid

The synthesis of this compound typically involves the etherification of 2-chloro-4-fluorobenzyl alcohol with 3-methoxybenzoic acid. This reaction is facilitated by a suitable base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The crude product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Synthesis Steps:

  • Starting Materials: 2-chloro-4-fluorobenzyl alcohol and 3-methoxybenzoic acid.

  • Etherification: Reaction in DMF with potassium carbonate and tetrabutylammonium bromide.

  • Purification: Recrystallization or column chromatography.

Common Reagents and Conditions:

  • Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide under basic conditions.

  • Oxidation: Potassium permanganate or chromium trioxide.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Esterification: Sulfuric acid or dicyclohexylcarbodiimide (DCC).

Biological Activity and Applications

This compound is investigated for its potential biological activities, particularly in medicinal chemistry. It is studied for its anti-inflammatory and analgesic properties, which are often linked to the inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Applications:

  • Medicinal Chemistry: Potential pharmacophore in drug development.

  • Materials Science: Synthesis of advanced materials like polymers and coatings.

  • Biological Studies: Probe in biochemical assays for enzyme interactions and receptor binding.

  • Industrial Applications: Specialty chemicals and intermediates production.

Synthesis Conditions

ConditionDescription
SolventDimethylformamide (DMF)
BasePotassium carbonate
CatalystTetrabutylammonium bromide
TemperatureElevated

Potential Applications

ApplicationDescription
Medicinal ChemistryAnti-inflammatory and analgesic properties
Materials ScienceSynthesis of polymers and coatings
Biological StudiesProbe for enzyme interactions

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